(3-Methoxy-2-methylpyridin-4-yl)boronic acid
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Overview
Description
(3-Methoxy-2-methylpyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with methoxy and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the palladium-catalyzed borylation of 3-methoxy-2-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-2-methylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo electrophilic or nucle
Properties
Molecular Formula |
C7H10BNO3 |
---|---|
Molecular Weight |
166.97 g/mol |
IUPAC Name |
(3-methoxy-2-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-5-7(12-2)6(8(10)11)3-4-9-5/h3-4,10-11H,1-2H3 |
InChI Key |
DUIPQPICKLYYQR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=NC=C1)C)OC)(O)O |
Origin of Product |
United States |
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